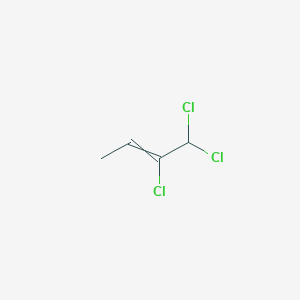

1,1,2-Trichlorobut-2-ene

Description

Significance in Contemporary Organic Synthesis and Chemical Science

While not as commonly encountered as some other chlorinated hydrocarbons, 1,1,2-trichlorobut-2-ene serves as a valuable intermediate in organic synthesis. Its trifunctional nature, possessing a double bond and multiple chlorine atoms, allows for a diverse range of chemical transformations. The presence of chlorine atoms, which are good leaving groups, and an allylic system makes the molecule susceptible to nucleophilic substitution reactions. libretexts.orgyoutube.comyoutube.comyoutube.com The double bond, on the other hand, can undergo various addition reactions. youtube.com This multi-faceted reactivity makes it a potential building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The study of such polychlorinated alkenes also contributes to a deeper understanding of reaction mechanisms, such as the interplay between substitution and elimination reactions, and the influence of electron-withdrawing groups on the reactivity of a carbon-carbon double bond.

Historical Context of Research on Chlorinated Butene Isomers and Related Compounds

The study of chlorinated butenes is intrinsically linked to the broader history of organochlorine chemistry, which saw a surge in the mid-20th century with the development of insecticides like DDT and industrial solvents. youtube.comnih.govtaylorandfrancis.comdelaware.gov The chlorination of butadiene, a readily available C4 hydrocarbon, has been a subject of industrial and academic research for decades, primarily as a route to dichlorobutenes, which are precursors to chloroprene (B89495) and, subsequently, neoprene rubber. quora.com Research in this area has focused on controlling the regioselectivity and stereoselectivity of the chlorination reaction to obtain desired isomers. youtube.com The free-radical chlorination of alkanes and alkenes, a fundamental process in organic chemistry, has been extensively studied to understand the factors influencing product distribution, such as bond dissociation energies and the stability of radical intermediates. savemyexams.commasterorganicchemistry.com These foundational studies provide the essential background for understanding the potential synthesis and reactivity of more complex chlorinated butenes like this compound.

Overview of Advanced Research Domains Pertinent to this compound

The academic interest in this compound and related compounds extends into several advanced research areas. One key area is the study of reaction mechanisms, particularly nucleophilic substitution at allylic positions, which can proceed through various pathways including SN2, SN1, and the rearranged SN' mechanisms. The presence of multiple chlorine atoms in this compound adds a layer of complexity to these reactions.

Furthermore, the spectroscopic analysis of such molecules is a field of continuous development. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation of the various isomers that can be formed during synthesis. nih.govmdpi.comlibretexts.orgnih.govacs.orgyoutube.com The complex splitting patterns in NMR spectra and the isotopic signatures of chlorine in mass spectra provide a wealth of structural information. nih.gov

The environmental fate and potential for bioremediation of chlorinated hydrocarbons is another significant research domain. While specific studies on this compound are scarce, research on the degradation of other chlorinated alkenes and alkanes provides insights into the potential environmental impact and remediation strategies for this class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (E)-1,1,2-trichlorobut-2-ene |

| Molecular Formula | C₄H₅Cl₃ |

| Molecular Weight | 159.44 g/mol |

| Canonical SMILES | CC=C(C(Cl)Cl)Cl |

| InChI | InChI=1S/C4H5Cl3/c1-2-3(5)4(6)7/h2,4H,1H3/b3-2+ |

| InChIKey | GTLVCKJZOABDSQ-NSCUHMNNSA-N |

Data sourced from PubChem. cdnsciencepub.com

Structure

3D Structure

Properties

CAS No. |

91034-41-2 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

1,1,2-trichlorobut-2-ene |

InChI |

InChI=1S/C4H5Cl3/c1-2-3(5)4(6)7/h2,4H,1H3 |

InChI Key |

GTLVCKJZOABDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C(Cl)Cl)Cl |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 1,1,2 Trichlorobut 2 Ene

Nucleophilic Substitution Reactions at Vinylic and Allylic Centers

The presence of chlorine atoms at both the vinylic (C-2) and allylic (C-1) positions of 1,1,2-trichlorobut-2-ene opens up multiple avenues for nucleophilic substitution reactions. The susceptibility of these positions to nucleophilic attack is governed by a variety of factors, including the nature of the attacking nucleophile, the reaction conditions, and the inherent electronic and steric properties of the substrate.

Exploration of Reaction Mechanisms (e.g., S\textsubscriptN1, S\textsubscriptN2, S\textsubscriptN1', S\textsubscriptN2')

The mechanistic landscape for nucleophilic substitution in this compound is complex, with the potential for several competing pathways.

S\textsubscriptN1 and S\textsubscriptN2 Reactions: Direct substitution at the sp²-hybridized vinylic carbon (C-2) is generally disfavored for both S\textsubscriptN1 and S\textsubscriptN2 mechanisms. The formation of a vinylic carbocation intermediate required for an S\textsubscriptN1 pathway is energetically unfavorable. Similarly, the backside attack characteristic of an S\textsubscriptN2 reaction is sterically hindered at the double bond. However, the allylic dichloromethyl group at C-1 is a potential site for these reactions. An S\textsubscriptN1 reaction at this center would proceed through a resonance-stabilized allylic carbocation, while an S\textsubscriptN2 reaction would involve a direct displacement of a chloride ion.

S\textsubscriptN1' and S\textsubscriptN2' Reactions (Allylic Rearrangement): The allylic system in this compound also allows for substitution with allylic rearrangement. In an S\textsubscriptN1' mechanism, the departure of a leaving group from the allylic position (C-1) would form a resonance-stabilized carbocation, which could then be attacked by a nucleophile at the vinylic C-3 position. An S\textsubscriptN2' reaction would involve a concerted attack of the nucleophile at the C-3 position with the simultaneous displacement of a chloride from the C-1 position, mediated by the π-electrons of the double bond.

The competition between these pathways is influenced by factors such as solvent polarity, with polar protic solvents favoring S\textsubscriptN1 and S\textsubscriptN1' mechanisms through stabilization of carbocation intermediates, while polar aprotic solvents tend to favor S\textsubscriptN2 and S\textsubscriptN2' pathways.

Scope and Regioselectivity with Diverse Nucleophiles (e.g., Alkoxides, Amines)

The regioselectivity of nucleophilic substitution on this compound is highly dependent on the nature of the nucleophile.

Alkoxides: Strong, hard nucleophiles like alkoxides (e.g., sodium methoxide) are expected to favor direct substitution. The reaction of 2-chlorobutane (B165301) with sodium methoxide (B1231860) is a classic example of an E2 elimination, but in the case of this compound, substitution can also occur. The likely site of attack would be the allylic C-1 position, which is more susceptible to S\textsubscriptN2 displacement than the vinylic C-2 position.

Amines: Softer nucleophiles such as amines (e.g., diethylamine) can also participate in substitution reactions. The reaction of related dichlorobutenes to form diamines suggests that substitution at the chlorinated centers is feasible. For this compound, reaction with a primary or secondary amine could potentially lead to substitution at the allylic C-1 position.

Table 1: Postulated Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Reaction Pathway(s) | Expected Major Product(s) |

| Sodium Methoxide | S\textsubscriptN2, E2 | 1-methoxy-1,2-dichlorobut-2-ene, Dichlorobutadienes |

| Diethylamine | S\textsubscriptN2 | N,N-diethyl-1,1-dichloro-2-buten-2-amine |

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition, although its reactivity is modulated by the presence of the electron-withdrawing chlorine atoms.

Halogenation and Hydrohalogenation Studies

Halogenation: The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) across the double bond is a fundamental reaction of alkenes. For this compound, this would lead to the formation of a saturated polychlorinated butane (B89635). The reaction with chlorine, for instance, would be expected to yield 1,1,2,2,3-pentachlorobutane. Low-temperature chlorination of a related compound, 1,2,4-trichloro-3-butene, in the presence of a catalyst has been shown to result in an addition product. lookchem.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) would also result in a more saturated chlorinated alkane. The reaction of hydrogen chloride with this compound would be expected to produce 1,1,2,3-tetrachlorobutane.

Mechanistic Considerations for Markovnikov and Anti-Markovnikov Additions

The regioselectivity of hydrohalogenation is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom of the double bond that already bears more hydrogen atoms. In the case of this compound, the C-3 carbon has one hydrogen atom, while the C-2 carbon has none. Therefore, according to Markovnikov's rule, the hydrogen from a hydrogen halide would add to C-3, and the halide would add to C-2, forming a 1,1,2,2,3-pentahalogenated butane.

The formation of an intermediate carbocation is central to the mechanism of electrophilic addition. Protonation of the double bond would lead to the more stable carbocation. In this case, a carbocation at C-2 would be more stable than at C-3 due to the inductive effects of the attached chlorine atoms and the potential for resonance stabilization with the lone pairs of the adjacent chlorine. This would favor the Markovnikov addition product. Anti-Markovnikov addition is less common and typically proceeds through a radical mechanism, which is not the primary pathway for hydrohalogenation in the absence of radical initiators.

Table 2: Postulated Electrophilic Addition Reactions of this compound

| Reagent | Expected Product | Regioselectivity |

| Cl₂ | 1,1,2,2,3-Pentachlorobutane | N/A |

| HBr | 2-Bromo-1,1,2-trichlorobutane | Markovnikov |

Elimination Reactions for Conjugated System Formation

Elimination of hydrogen chloride (dehydrochlorination) from this compound can lead to the formation of a conjugated diene system, which is a valuable synthetic intermediate. For instance, chloroprene (B89495) (2-chloro-1,3-butadiene), a monomer for the production of neoprene, is synthesized through the dehydrochlorination of a dichlorobutene (B78561) precursor. nih.govwikipedia.orgwikipedia.org

The most likely elimination pathway for this compound would involve the removal of a proton from the C-4 methyl group and a chloride ion from the C-2 vinylic position, or a proton from C-3 and a chloride from C-1 (allylic position). The former would lead to the formation of 1,1,2-trichlorobuta-1,3-diene, while the latter would produce 1,1-dichloro-2-chlorobuta-1,3-diene. The feasibility and regioselectivity of this elimination would be dependent on the base used and the reaction conditions. Strong, bulky bases are typically employed to favor elimination over substitution. The formation of a conjugated diene is often the thermodynamic driving force for such reactions.

Pathways Leading to Butadienes and Butenynes

The presence of chlorine atoms on carbons adjacent to and part of the double bond in this compound suggests that it can serve as a precursor to substituted butadienes and butenynes through elimination reactions, primarily dehydrochlorination. wikipedia.org The elimination of hydrogen chloride (HCl) from the molecule would lead to the formation of a new pi bond, resulting in a conjugated diene system.

While direct studies on the dehydrohalogenation of this compound are not extensively documented, analogies can be drawn from related chlorinated butenes. For instance, the treatment of various chlorobutanes and chlorobutenes with a strong base is a known method for synthesizing butadienes. wikipedia.org The dehydrohalogenation is typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH), often in an alcoholic solvent. wikipedia.org The reaction proceeds via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, depending on the substrate structure, base strength, and reaction conditions. youtube.comyoutube.comyoutube.com

The likely products from the dehydrochlorination of this compound would be dichlorinated butadienes. The specific isomer(s) formed would depend on which hydrogen atom is abstracted by the base. For example, removal of a proton from the methyl group (C4) would lead to the formation of 1,1,2-trichlorobuta-1,3-diene. Alternatively, if a hydrogen is removed from C1 (if available, depending on the specific isomer), a different butadiene could be formed. Further elimination of another HCl molecule from the resulting dichlorobutadiene could potentially lead to the formation of a chlorobutenyne.

Reductive elimination is another pathway for the formation of butadienes from chlorinated butenes. Studies on similar compounds, such as 2,3,4-trichlorobutene-1, have shown that they undergo reductive β-elimination to yield chloroprene (2-chlorobuta-1,3-diene). This suggests that under reductive conditions, this compound could also be converted to a butadiene derivative.

Stereochemical Outcomes of Elimination Processes

The stereochemical outcome of elimination reactions of this compound is governed by the mechanism of the reaction, most commonly the E2 mechanism, which has strict stereochemical requirements. The E2 reaction proceeds most efficiently when the hydrogen atom to be eliminated and the leaving group (a chlorine atom in this case) are in an anti-periplanar conformation. libretexts.org This means they are in the same plane but on opposite sides of the carbon-carbon single bond.

This stereochemical requirement has significant implications for the products formed from the (E) and (Z) isomers of this compound. The specific geometry of the starting isomer will dictate which hydrogen atoms can achieve an anti-periplanar orientation with a chlorine leaving group, thereby determining the geometry of the resulting diene.

In cases where there is only one hydrogen on a β-carbon, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will lead to a specific stereoisomer of the product. wikipedia.org If there are multiple β-hydrogens, the reaction is stereoselective, where one stereoisomer is formed preferentially, often the more thermodynamically stable product (e.g., the E-isomer of the resulting diene). wikipedia.org For cyclic systems, the requirement for a trans-diaxial arrangement of the hydrogen and the leaving group in the chair conformation is a well-known consequence of this principle.

Cycloaddition Chemistry and Pericyclic Reactions

The carbon-carbon double bond in this compound, and more so the dienes derived from it, can participate in cycloaddition reactions, which are powerful tools for the construction of cyclic molecules.

Diels-Alder and [2+2] Cycloadditions for Carbocycle and Heterocycle Synthesis

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgyoutube.comaccessscience.comlibretexts.org While this compound itself is not a diene, the dichlorobutadienes formed from its dehydrochlorination (as discussed in 3.3.1) could serve as the diene component. The presence of chlorine atoms on the diene would influence its reactivity. Electron-withdrawing groups on the diene generally decrease the rate of a normal-demand Diels-Alder reaction. organic-chemistry.org However, these halogenated dienes could potentially participate in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich. organic-chemistry.org

[2+2] Cycloaddition: This reaction involves the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. rsc.orgnih.gov Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutanes. nih.gov this compound could potentially act as the alkene component in such reactions. The reaction of dichloroketene (B1203229) (a related chlorinated species) with cycloheptatriene (B165957) to form a bicyclic system demonstrates the utility of chlorinated compounds in [2+2] cycloadditions. rsc.org These reactions can be used to synthesize both carbocycles and heterocycles, for instance, through the cycloaddition of an alkene with a carbonyl group (the Paterno-Büchi reaction).

Synthetic Utility in Complex Molecule Construction

The reactivity of chlorinated alkenes like this compound makes them valuable building blocks in the synthesis of more complex molecules. The chlorine atoms can be seen as functional handles that can be replaced or used to direct further reactions.

For example, related chlorinated butenes are precursors in the synthesis of various heterocyclic compounds. researchgate.net The synthesis of substituted pyridines has been achieved from adducts of copper-catalyzed reactions involving chlorinated aldehydes. researchgate.net Furthermore, the ability of chlorinated compounds to undergo transformations like intramolecular cyclizations under superacidic conditions highlights their utility in constructing complex carbocyclic frameworks.

The presence of multiple chlorine atoms also opens up possibilities for selective functionalization. Different chlorine atoms may exhibit different reactivities, allowing for stepwise substitution or elimination reactions to build molecular complexity in a controlled manner. The use of chlorinated molecules in the synthesis of pharmaceuticals and other biologically active compounds is well-established. beilstein-journals.org

Radical Reactions and Reductive Transformations

The double bond in this compound is also susceptible to attack by radicals.

Free Radical Addition Reactions

Free radical addition to alkenes is a well-known process, often initiated by light or a radical initiator. libretexts.orgwikipedia.org The most common example is the anti-Markovnikov addition of hydrogen bromide (HBr) across a double bond in the presence of peroxides. wikipedia.org

The mechanism involves the following steps:

Initiation: The peroxide initiator generates a bromine radical from HBr.

Propagation: The bromine radical adds to the carbon-carbon double bond of the alkene. This addition occurs at the less substituted carbon to form the more stable carbon radical (the one on the more substituted carbon). For this compound, the regioselectivity of this addition would be influenced by the electronic effects of the chlorine atoms. The newly formed carbon radical then abstracts a hydrogen atom from another molecule of HBr, regenerating the bromine radical and continuing the chain reaction.

Termination: The reaction is terminated when two radicals combine.

This type of reaction would convert this compound into a saturated, brominated, and chlorinated alkane. The specific regiochemical and stereochemical outcomes would depend on the stability of the intermediate radical and the steric environment around the double bond. Oxidative radical addition-chlorination of alkenes has also been reported as a method to form 1,1-dichloroalkanes under mild, metal-free conditions, proceeding through a radical pathway. rsc.org

Metal-Hydride Reductions and Selectivity

Limited specific research data is publicly available detailing the metal-hydride reduction of this compound and the resulting product selectivity. In general, metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common reagents for the reduction of various functional groups. chem-station.comlibretexts.org The reactivity and selectivity of such reductions on a molecule like this compound would theoretically depend on the specific hydride reagent used and the reaction conditions.

The presence of a carbon-carbon double bond and multiple chlorine atoms on the molecule presents several potential pathways for reduction. Metal hydrides can, in some cases, reduce carbon-halogen bonds and, less commonly, isolated carbon-carbon double bonds. chem-station.comuop.edu.pk The regioselectivity and stereoselectivity of the hydride attack would be influenced by the electronic and steric environment of the molecule. For instance, the bulky trichloromethyl group could sterically hinder the approach of the hydride to one face of the double bond. Without experimental data, any discussion of the specific outcomes, such as the potential for allylic rearrangement or the selective removal of certain chlorine atoms, remains speculative.

Metal-Catalyzed Coupling Reactions

Detailed studies on the participation of this compound in metal-catalyzed coupling reactions are not extensively documented in the available literature. Such reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental in modern organic synthesis for creating new C-C bonds. organic-chemistry.orgwikipedia.org

The Suzuki coupling typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound to act as a substrate in a Suzuki reaction, one of the carbon-chlorine bonds would need to undergo oxidative addition to the palladium catalyst. The vinylic and allylic positions of the chlorine atoms present potential sites for this to occur. The success and regioselectivity of such a coupling would be highly dependent on the catalyst system, base, and reaction conditions employed.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com As this compound itself is an alkene, it could potentially act as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide. Alternatively, if one of the C-Cl bonds were to participate as the halide component, it would react with another alkene. The stereoselectivity of the Heck reaction, typically favoring the trans product, would be a key aspect of its application with this substrate. organic-chemistry.org

Interactive Data Table: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Suzuki Coupling | Heck Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(PPh₃)₄] | Pd(OAc)₂, PdCl₂, Pd/C |

| Ligand | Phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) | Phosphines (e.g., PPh₃, P(o-tolyl)₃) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, DIPEA, NaOAc |

| Solvent | Toluene, Dioxane, THF, Water | DMF, NMP, Acetonitrile (B52724) |

This table represents common conditions for these reaction types and not specific conditions for this compound, for which data is not available.

Other Transition Metal Catalysis for Functionalization

Beyond palladium, other transition metals such as nickel, copper, and iron are widely used to catalyze a variety of functionalization reactions. For a substrate like this compound, these could include other types of cross-coupling reactions or functional group transformations. For example, nickel catalysts are known to be effective in coupling reactions involving less reactive chlorides. clockss.org However, specific examples of other transition metal-catalyzed reactions involving this compound are not found in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,1,2-trichlorobut-2-ene, particularly for differentiating its geometric isomers, (E)- and (Z)-1,1,2-trichlorobut-2-ene.

Comprehensive ¹H, ¹³C, and 2D NMR Experiments for Isomer Differentiation and Stereochemical Assignment

The structural analysis of this compound isomers is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and connectivity of protons in the molecule. For this compound, we expect to see signals corresponding to the methyl group (-CH₃) and the vinylic proton (=CH-). The key to isomer differentiation lies in the chemical shifts and coupling constants. In the (E)-isomer, the methyl protons and the vinylic proton are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. This proximity in the (Z)-isomer can lead to through-space interactions, potentially influencing the chemical shift, as observed in related haloalkenes. The coupling between the vinylic proton and the methyl protons (a long-range ⁴J coupling) would appear as a quartet for the vinylic proton and a doublet for the methyl signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. docbrown.infodocbrown.infodocbrown.info For this compound, four distinct signals are expected, corresponding to the -CH₃, C=C, C(Cl)=C, and -CHCl₂ carbons. The chemical shifts are influenced by the electronegativity of the chlorine atoms and the hybridization of the carbon atoms. docbrown.info The carbon attached to two chlorine atoms (-CHCl₂) will be significantly downfield. The chemical shifts of the vinylic carbons are particularly useful for distinguishing between the (E) and (Z) isomers due to the gamma-gauche effect.

2D NMR Experiments:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling between the vinylic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment is the most powerful tool for stereochemical assignment. For the (Z)-isomer, a cross-peak (NOE) is expected between the vinylic proton and the methyl protons due to their spatial proximity. This NOE would be absent or significantly weaker in the (E)-isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers Predicted values are based on NMR principles and data from analogous compounds like 1,1,2-trichloroethane (B165190) and various chlorinated butenes. docbrown.infochemicalbook.comchemicalbook.comspectrabase.comdocbrown.info

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -CH₃ | 1.8 - 2.2 | 15 - 25 | Coupled to the vinylic proton. |

| =CH- | 5.8 - 6.5 | 120 - 130 | Position influenced by stereochemistry. |

| =C(Cl)- | - | 130 - 140 | Quaternary carbon, no ¹H signal. |

| -CHCl₂ | 6.0 - 6.8 | 70 - 85 | Downfield shift due to two Cl atoms. |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound, specifically the restricted rotation around the C2-C3 single bond (the bond between the two sp² carbons of the double bond is not subject to rotation). At low temperatures, the rotation around the C-C single bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to determine the thermodynamic and kinetic parameters for the rotational barrier, providing valuable insight into the molecule's conformational flexibility and stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. jsscacs.edu.insmu.edu They are highly effective for identifying functional groups and can also serve as sensitive probes of molecular conformation. smu.edu

Functional Group Analysis: The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups.

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ is characteristic of a carbon-carbon double bond. youtube.com The intensity of this band in the IR spectrum depends on the change in the dipole moment during the vibration. In the Raman spectrum, this bond often produces a strong signal.

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. smu.edudocbrown.info The presence of multiple chlorine atoms will likely result in several strong, distinct bands in this region.

C-H Stretch and Bend: C-H stretching vibrations for the sp³ hybridized methyl group and the sp² hybridized vinylic group will occur around 2850-3100 cm⁻¹. youtube.comdocbrown.info C-H bending vibrations appear at lower frequencies (e.g., ~1375-1450 cm⁻¹). docbrown.info

Conformational Probes: Subtle differences in the vibrational spectra between the (E) and (Z) isomers can be used for their differentiation. rsc.orgoberlin.edu Furthermore, the vibrational frequencies, particularly in the fingerprint region, can be sensitive to the molecule's conformation. Theoretical calculations can be used in conjunction with experimental spectra to assign specific vibrational modes to different conformers.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Based on general vibrational frequency data for haloalkenes. smu.eduyoutube.comdocbrown.info

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| =C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| C-H Stretch (Alkyl) | 2850 - 2970 | IR, Raman | Medium-Strong |

| C=C Stretch | 1640 - 1680 | IR, Raman | Medium (IR), Strong (Raman) |

| C-H Bend | 1375 - 1470 | IR, Raman | Medium |

| C-Cl Stretch | 600 - 800 | IR, Raman | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₄H₅Cl₃). nih.gov A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with three chlorine atoms like this compound, the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with relative intensities of approximately 100:98:32:3.

The fragmentation of the molecular ion upon electron ionization provides structural information. Common fragmentation pathways for halogenated compounds include:

Loss of a Chlorine Radical (M-Cl): This is often a primary fragmentation step, leading to a prominent peak at M-35 and M-37. miamioh.edu

Loss of HCl (M-HCl): Rearrangement followed by the elimination of a neutral hydrogen chloride molecule can occur. miamioh.edu

Alpha-Cleavage: Breakage of the C-C bond adjacent to a chlorine atom can lead to stable carbocations. youtube.comlibretexts.org

McLafferty Rearrangement: If sterically possible, this rearrangement can lead to the elimination of a neutral alkene molecule. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating fragmentation mechanisms. gre.ac.uk In an MS/MS experiment, a specific fragment ion (a "parent" or "precursor" ion) from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting "daughter" or "product" ions are then analyzed.

By systematically selecting each major fragment ion from the primary mass spectrum of this compound and analyzing its subsequent fragmentation products, it is possible to piece together the entire fragmentation pathway. This allows for the confirmation of proposed mechanisms, such as the sequential loss of chlorine atoms or the steps involved in a rearrangement process. This detailed mechanistic understanding strengthens the structural assignment and provides fundamental insights into the ion's gas-phase chemistry. gre.ac.uk

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Derivatives

While obtaining a single crystal of the parent this compound, which is likely a liquid at room temperature, can be challenging, X-ray crystallography remains the gold standard for unambiguous structure determination. This technique is particularly valuable for solid derivatives of this compound.

If a suitable crystalline derivative of this compound can be synthesized, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles in the solid state. nih.govresearchgate.net This would offer definitive proof of the molecular connectivity and, most importantly, the stereochemistry (E/Z configuration) around the double bond. The resulting three-dimensional structural model provides an absolute and highly detailed picture of the molecule's conformation as it exists within the crystal lattice, serving as an ultimate point of reference for validating the interpretations made from spectroscopic data. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable in the analysis of complex chemical mixtures, offering high-resolution separation and sensitive detection. For a compound such as this compound, which can exist as geometric isomers and may be present in intricate matrices, these methods are crucial for accurate identification, quantification, and purity assessment. Techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) provide the necessary tools for detailed structural and mechanistic insights.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Isomer Distribution and Trace Analysis

Gas chromatography is a powerful technique for separating volatile compounds. When coupled with mass spectrometry, it allows for the definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly valuable for analyzing isomers of chlorinated butenes, which can be challenging to differentiate by other means.

The separation of isomers of chlorinated butenes, including positional and geometric isomers, is a complex analytical task due to their similar physicochemical properties. The choice of the GC column is critical for achieving adequate resolution. Research on the separation of various hydrocarbon isomers has demonstrated that highly efficient capillary columns, sometimes with lengths up to 300 meters, or those with specialized stationary phases like liquid crystals, can provide the necessary selectivity for resolving closely related isomers. vurup.sk For instance, studies on the separation of butene isomers have highlighted the difficulty in resolving stereoisomers such as cis- and trans-2-butene, which often requires optimized chromatographic conditions. nih.gov Similarly, for this compound, the separation of its (E) and (Z) isomers would necessitate a high-resolution capillary column, likely with a polar or specialized stationary phase to enhance the separation based on differences in dipole moment and molecular geometry.

Trace analysis of chlorinated compounds in various matrices is another critical application of GC-MS. Methods have been developed for the trace-level determination of various chlorinated solvents and pesticides in environmental and pharmaceutical samples. researchgate.netexlibrisgroup.com These methods often employ techniques like purge and trap or solid-phase microextraction (SPME) to pre-concentrate the analytes before GC-MS analysis, thereby achieving very low detection limits. For the trace analysis of this compound, similar approaches could be adopted. The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in the mass spectrometer can further enhance sensitivity and selectivity, allowing for the detection of the target compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

The mass spectrum of this compound, obtained by electron ionization (EI), would exhibit a characteristic fragmentation pattern. Based on the principles of mass spectral fragmentation of alkyl halides and alkenes, the molecular ion peak ([M]⁺) would be observed, with its isotopic pattern reflecting the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or HCl, leading to the formation of stable carbocations. The interpretation of these fragmentation patterns is essential for the unambiguous identification of this compound and its isomers.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound Isomers

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-300 amu |

| Scan Mode | Full Scan and Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. It is particularly useful for monitoring the progress of chemical reactions, providing valuable kinetic and mechanistic data.

In the context of this compound, HPLC can be employed to monitor its synthesis, which may involve the chlorination of a suitable precursor like 1,4-dichloro-2-butene. wikipedia.org By periodically taking aliquots from the reaction mixture and analyzing them by HPLC, the concentrations of reactants, intermediates, and products can be determined over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield and purity of the desired product.

The choice of the HPLC column and mobile phase is crucial for achieving a good separation of the components in the reaction mixture. For chlorinated hydrocarbons, reversed-phase HPLC with a C18 or C8 column is often a suitable choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the composition adjusted to achieve the desired retention times and resolution. A UV detector is commonly used for the detection of alkenes and chlorinated compounds, although a mass spectrometer can also be coupled with the HPLC (LC-MS) for more definitive identification of the reaction components. nih.gov

Research on the use of online HPLC for reaction monitoring has demonstrated its potential for providing real-time data on reaction kinetics. researchgate.net Automated systems can be set up to withdraw samples from the reactor, dilute them, and inject them into the HPLC at regular intervals. This provides a detailed reaction profile, allowing for a deeper understanding of the reaction mechanism. For the synthesis of this compound, such a setup would enable the tracking of isomer formation and the identification of any side products, leading to a more controlled and efficient synthesis process.

Table 2: Illustrative HPLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Detector |

| Wavelength | 210 nm |

Computational and Theoretical Chemistry Studies of 1,1,2 Trichlorobut 2 Ene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry for determining the electronic structure and molecular geometry of molecules like 1,1,2-trichlorobut-2-ene. jocpr.comnist.gov These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into the molecule's fundamental properties.

Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. nist.gov In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. jocpr.com For chlorinated butene derivatives, a combination of methods, such as B3LYP with a 6-311++G(d,p) basis set, has been shown to provide reliable results for energies and dipole moments. jocpr.com

Conformer Analysis and Energy Minimization

Due to the presence of single bonds, this compound can exist in various spatial arrangements, or conformations. Conformer analysis is a computational process used to identify these different stable conformers and their relative energies. This is achieved by systematically rotating the molecule around its single bonds and performing energy minimization calculations for each resulting structure.

The goal of energy minimization is to find the geometry of each conformer that corresponds to a local minimum on the potential energy surface. This process reveals the most stable conformers, which are those with the lowest energy. For a related compound, 3-chloro-1-butene, computational studies have identified multiple stable conformers and calculated their relative energies. researchgate.netresearchgate.net A similar approach for this compound would likely reveal several stable conformers, with their relative populations at a given temperature being determined by their energy differences.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformer analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (Global Minimum) | 0.00 | 1.85 |

| B | 1.25 | 2.10 |

| C | 2.50 | 0.95 |

This table is illustrative and does not represent experimentally verified data.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.comwikipedia.org The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This information would help predict how the molecule would interact with electrophiles and nucleophiles. For instance, the regions of the molecule where the HOMO is concentrated would be susceptible to electrophilic attack, while the regions with a high LUMO density would be prone to nucleophilic attack. Studies on other chlorinated hydrocarbons have shown that properties like HOMO and LUMO energies correlate with their reactivity and potential toxicity mechanisms. nih.govbiorxiv.org

A hypothetical data table summarizing FMO analysis results is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 9.10 |

This table is illustrative and does not represent experimentally verified data.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net For this compound, this could involve studying reactions such as addition, substitution, or elimination.

Transition State Characterization and Activation Energy Calculations

A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. researchgate.net Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other directions.

Once a transition state is located, its structure provides valuable information about the geometry of the reacting species at the point of highest energy. Furthermore, the energy difference between the reactants and the transition state, known as the activation energy, can be calculated. nist.govresearchgate.net This value is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. For reactions involving chlorinated alkenes, such as the addition of a chlorine atom, ab initio calculations can map out the potential energy surface and identify transition states for various reaction pathways. nist.govresearchgate.net

A hypothetical data table for a reaction involving this compound is shown below.

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack on C2 | 15.8 |

| Elimination of Cl- | 25.2 |

This table is illustrative and does not represent experimentally verified data.

Solvent Effects and Catalytic Cycle Modeling

The solvent in which a reaction takes place can have a significant impact on its rate and mechanism. libretexts.orgnih.govcapes.gov.br Computational models can account for these solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including a number of individual solvent molecules in the calculation. The choice of model depends on the specific system and the desired level of accuracy. For reactions involving charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and accelerating the reaction. libretexts.org

In the context of catalysis, computational methods can be used to model entire catalytic cycles. acs.orgacs.org This involves identifying all the intermediates and transition states in the cycle and calculating their relative energies. Such studies can provide a comprehensive understanding of how a catalyst facilitates a reaction and can aid in the design of more efficient catalysts. For instance, DFT calculations have been used to model the copper-hydride-catalyzed hydroformylation of alkenes, elucidating the mechanism of the key carbon-carbon bond-forming step. acs.orgacs.org

Prediction and Validation of Spectroscopic Properties

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. helcom.fi These predicted spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental results.

For example, the vibrational frequencies calculated from a computational analysis can be correlated with the peaks in an experimental IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental values to help assign the signals in an NMR spectrum. The prediction of spectroscopic properties for chlorinated hydrocarbons is an active area of research, with methods being developed to improve the accuracy of these predictions. researchgate.net

A hypothetical data table comparing calculated and experimental spectroscopic data is presented below.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequency (C=C stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃) | 1.8 ppm | 1.9 ppm |

| ¹³C NMR Chemical Shift (C=C) | 125 ppm | 128 ppm |

This table is illustrative and does not represent experimentally verified data.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J), aiding in the interpretation of experimental spectra. aps.orgnih.gov

For this compound, theoretical calculations can predict the 1H and 13C NMR spectra. The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. Different isomers, such as the (E) and (Z) configurations of this compound, are treated as separate molecules.

NMR Parameter Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. aps.orgrsc.org While specific computational studies providing a full dataset for this compound are not readily found in the surveyed literature, we can infer expected trends based on studies of similar chlorinated alkenes. libretexts.orgmdpi.com

The electron-withdrawing effect of the chlorine atoms is expected to significantly influence the chemical shifts. The protons and carbons closer to the chlorine atoms will be deshielded and thus resonate at a lower field (higher ppm values). For instance, the proton on the carbon bearing two chlorine atoms (C1) in a related compound, 1,1,2-trichloroethane (B165190), has a chemical shift of around 5.77 ppm, while the protons on the other carbon are at approximately 3.95 ppm. docbrown.info Similar deshielding effects would be anticipated for the vinylic and allylic protons in this compound.

The vicinal coupling constants (3JHH) are particularly informative for determining the stereochemistry of the double bond. For alkenes, the coupling constant between trans-protons is typically larger (around 11-18 Hz) than for cis-protons (around 6-15 Hz). libretexts.orglibretexts.org Computational methods can predict these coupling constants, which would be crucial in distinguishing between the (E) and (Z) isomers of this compound.

A hypothetical table of predicted 1H NMR data for (E)-1,1,2-trichlorobut-2-ene is presented below to illustrate the expected format of such computational results. The values are illustrative and would require specific DFT calculations for validation.

Table 1: Illustrative Predicted 1H NMR Data for (E)-1,1,2-Trichlorobut-2-ene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H (on C1) | ~ 6.0 - 6.5 | Quartet | 4JHH ≈ 1-2 |

| H (on C3) | ~ 5.8 - 6.2 | Singlet | - |

| H (on C4) | ~ 1.8 - 2.2 | Doublet | 3JHH ≈ 7 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequency and Intensity Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. canterbury.ac.nz Computational simulations can predict these vibrational frequencies and their corresponding intensities, aiding in the analysis of experimental spectra.

The calculation of vibrational spectra typically follows the geometry optimization of the molecule. The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and, subsequently, the vibrational frequencies.

For this compound, key vibrational modes would include:

C-H stretching and bending vibrations.

C=C stretching of the double bond.

C-C stretching of the single bonds.

C-Cl stretching and bending vibrations.

The C-Cl stretching vibrations in chloroalkanes typically appear in the fingerprint region of the IR spectrum, generally between 800 and 600 cm-1. docbrown.info The exact positions of these bands for this compound would depend on the specific geometry and the coupling of these vibrations with other modes in the molecule.

Computational analysis can provide a detailed list of vibrational frequencies and their corresponding IR and Raman intensities, which can be compared with experimental spectra to confirm the structure of the molecule. While a specific computational vibrational analysis for this compound is not available in the reviewed literature, a hypothetical data table is provided below to illustrate the expected output.

Table 2: Illustrative Predicted Vibrational Frequencies for (E)-1,1,2-Trichlorobut-2-ene

| Predicted Frequency (cm-1) | Predicted IR Intensity | Predicted Raman Intensity | Assignment |

| ~3000 | Medium | Medium | C-H stretch (vinylic) |

| ~2950 | Medium | Medium | C-H stretch (methyl) |

| ~1650 | Medium | Strong | C=C stretch |

| ~1450 | Medium | Medium | C-H bend (methyl) |

| ~800-600 | Strong | Medium | C-Cl stretches |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or other properties. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their behavior.

For a compound like this compound, QSRR studies could be employed to predict various properties, such as its chromatographic retention time, boiling point, or its reactivity in a particular chemical transformation. The development of a QSRR model typically involves:

Data Set Selection: A set of compounds with known properties is selected. For a study including this compound, this would likely involve a series of other halogenated alkenes. bit.edu.cn

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While no specific QSRR studies focusing on this compound have been identified in the surveyed literature, research on other halogenated compounds has demonstrated the utility of this approach. For example, QSRR models have been successfully developed to predict the gas chromatographic retention indices of polychlorinated dibenzothiophenes and the relative retention times of halogenated methyl-phenyl ethers. researchgate.netbit.edu.cn In these studies, descriptors related to molecular size, shape, and electronic properties (like polarizability and electrostatic potentials) were found to be significant.

A hypothetical QSRR study involving this compound could explore its environmental fate, for instance, by predicting its rate of degradation. The molecular descriptors for this compound, such as its molecular weight, logP (partition coefficient), and various quantum-chemical parameters, would be used as input for a previously established QSRR model for the degradation of halogenated hydrocarbons.

Applications in Chemical Synthesis and Industrial Processes Non Biomedical

Role as a Key Intermediate in Fine Chemical Synthesis

As a poly-chlorinated unsaturated hydrocarbon, 1,1,2-trichlorobut-2-ene possesses significant potential as a building block in fine chemical synthesis. The presence of both allylic and vinylic chlorine atoms, along with a reactive double bond, allows for a range of functionalization reactions, making it a versatile precursor for more complex molecular architectures.

While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available literature, its isomers and related chlorinated butenes serve as established intermediates in the production of pesticides and other agricultural products. lookchem.com The reactivity of compounds like this compound makes them suitable candidates for creating the backbones of active agrochemical ingredients. For instance, related compounds such as 2,3,4-trichlorobutene-1 (TCB) are known to undergo reactions like reductive elimination to form intermediates such as chloroprene (B89495). nih.govuwaterloo.ca This type of reactivity highlights the potential of the trichlorobutene skeleton in synthetic pathways aimed at producing agrochemical compounds.

The direct polymerization of this compound is not a common industrial process. The significant steric hindrance caused by the three chlorine atoms attached to the double bond makes it a challenging monomer for addition polymerization. However, its potential lies in its use as a building block for specialty materials after chemical modification. The chlorine atoms can be substituted or eliminated to introduce other functional groups, creating novel monomers that can then be polymerized. This indirect route allows for the incorporation of specific properties conferred by the chlorinated backbone into the final material.

Monomer and Co-Monomer Applications in Polymer Science

In polymer science, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. While this compound is not a widely used primary monomer, its potential application as a co-monomer exists, where it could be introduced in small quantities into a polymer chain to modify its properties.

The primary industrial route to chloroprene (2-chlorobuta-1,3-diene), the monomer for neoprene rubber, starts with the chlorination of 1,3-butadiene (B125203). wikipedia.orgnih.gov This process yields a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. The 1,4-dichloro isomer is then isomerized to the 3,4-dichloro isomer, which is subsequently dehydrochlorinated with a base to produce chloroprene. wikipedia.org

While this compound is not a direct precursor in this main industrial pathway, related chlorinated butenes are known to yield chloroprene through alternative reactions. For example, studies on the degradation of chlorinated butenes have shown that 2,3,4-trichlorobutene-1 can undergo reductive beta-elimination to form chloroprene as an intermediate. nih.govuwaterloo.caresearchgate.net This suggests that, under specific catalytic conditions, a compound like this compound could potentially be converted to chloroprene or other diene structures suitable for elastomer synthesis, although this is not a standard commercial method.

Development of Catalytic Systems Utilizing this compound as a Substrate

There is limited research focused specifically on catalytic systems using this compound as the primary substrate. However, extensive research on analogous chlorinated hydrocarbons provides a clear framework for the types of catalytic transformations it could undergo. The primary catalytic reaction for such molecules is dehydrochlorination, which is crucial for producing valuable olefins and dienes.

A study on the dehydrochlorination of 3,4-dichloro-1-butene (B1205564) using an aqueous hydroxide (B78521) base is enhanced by a phase transfer catalyst, demonstrating a method to overcome the immiscibility of the organic substrate and the aqueous base. osti.gov Similarly, catalytic hydrodechlorination over palladium-on-carbon (Pd/AC) catalysts is an effective method for treating chlorinated organic pollutants. rsc.org

More directly relevant is the research on the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which possess a similar trichlorobutene core. In this system, a strong Brønsted superacid, triflic acid (TfOH), acts as a catalyst to facilitate the cyclization of these substrates into 3-trichloromethylindan-1-ones with high yields. beilstein-journals.org The reaction proceeds by protonating the carbonyl oxygen, which activates the molecule for intramolecular attack, showcasing a sophisticated catalytic use of a trichlorobutene-containing substrate. beilstein-journals.org

Table 1: Catalytic Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in Triflic Acid This table summarizes the results from the catalytic cyclization of various substituted trichlorobutene derivatives into indanones, demonstrating a catalytic system utilizing a substrate with a core structure related to this compound. beilstein-journals.org

| Starting Enone (Substrate) | Product (3-trichloromethylindan-1-one) | Reaction Time (h) | Yield (%) |

| 1-(phenyl)-4,4,4-trichlorobut-2-en-1-one | 3-(trichloromethyl)indan-1-one | 2 | 92 |

| 1-(4-methylphenyl)-4,4,4-trichlorobut-2-en-1-one | 5-methyl-3-(trichloromethyl)indan-1-one | 2 | 91 |

| 1-(4-methoxyphenyl)-4,4,4-trichlorobut-2-en-1-one | 5-methoxy-3-(trichloromethyl)indan-1-one | 3 | 89 |

| 1-(4-fluorophenyl)-4,4,4-trichlorobut-2-en-1-one | 5-fluoro-3-(trichloromethyl)indan-1-one | 10 | 75 |

Environmental Chemistry and Degradation Pathways Academic Perspective

Characterization of Environmental Transformation Products and Byproducts

The degradation of 1,1,2-Trichlorobut-2-ene leads to the formation of various transformation products and byproducts, the nature of which depends on the degradation pathway.

Based on studies of similar chlorinated alkenes and butenes, the following transformation products can be anticipated:

Atmospheric Degradation: As mentioned, oxidation in the atmosphere is expected to yield smaller, more oxidized molecules. Potential products could include chloro-substituted aldehydes, ketones, and carboxylic acids. For example, the atmospheric oxidation of trichloroethylene (B50587) yields products like dichloroacetyl chloride and phosgene. nih.gov

Aquatic Degradation:

Hydrolysis: The hydrolysis of this compound would likely lead to the formation of chlorinated butenols. Further reactions could lead to the formation of other oxygenated derivatives.

Reductive Dechlorination: In anaerobic environments, reductive dechlorination is a plausible pathway. Studies on a structural isomer, 2,3,4-trichlorobutene-1, have shown that it can be transformed into chloroprene (B89495) as an intermediate via a reductive β-elimination pathway when treated with granular iron. witpress.com This chloroprene can be further dechlorinated to 1,3-butadiene (B125203), which then degrades to a mixture of butenes and butane (B89635). nih.gov A similar pathway could be hypothesized for this compound.

The following table summarizes potential transformation products based on analogous compounds:

| Degradation Pathway | Analogous Compound Studied | Potential Transformation Products of this compound | Reference |

| Atmospheric Oxidation | Trichloroethylene | Chloro-substituted aldehydes, ketones, carboxylic acids | nih.gov |

| Hydrolysis | 1,4-Dichlorobut-2-ene | Chlorinated butenols | wikipedia.org |

| Reductive Dechlorination | 2,3,4-Trichlorobutene-1 | Chlorinated butadienes (e.g., chloroprene), 1,3-butadiene, butenes, butane | witpress.comnih.gov |

Analytical Methodologies for Environmental Fate Studies (excluding exposure assessment)

The study of the environmental fate of this compound requires sensitive and specific analytical methodologies to detect and quantify the parent compound and its transformation products in complex environmental matrices such as water, soil, and air.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile organic compounds like chlorinated butenes. plos.orgyoutube.com

Sample Preparation: For water samples, purge-and-trap or solid-phase microextraction (SPME) are common pre-concentration techniques. For soil and sediment samples, solvent extraction followed by cleanup steps is typically required. epa.govhelcom.fi

Separation: A gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. The choice of the column is critical for resolving isomers and potential interferences. cromlab-instruments.es

Detection: A mass spectrometer coupled to the GC provides both qualitative (identification based on mass spectrum) and quantitative (based on ion abundance) information. The use of isotopically labeled internal standards can improve the accuracy and precision of the quantification. helcom.fi

High-Performance Liquid Chromatography (HPLC) may also be applicable, particularly for the analysis of less volatile or thermally labile transformation products that are not suitable for GC analysis. nih.gov

The development of analytical methods for environmental fate studies involves several key steps:

Method Development: Optimization of sample extraction, cleanup, and instrumental conditions to achieve the desired sensitivity, selectivity, and accuracy.

Method Validation: Demonstration that the method is fit for its intended purpose, including assessments of linearity, limits of detection and quantification, precision, and accuracy.

Application to Environmental Samples: Use of the validated method to analyze real-world samples and track the degradation of the target compound over time in laboratory or field studies.

The complexity of the environmental matrix often requires extensive sample cleanup to remove interfering substances before instrumental analysis. helcom.fi

Future Directions and Emerging Research Opportunities

Development of Highly Stereoselective and Green Synthetic Routes

The synthesis of 1,1,2-trichlorobut-2-ene presents an opportunity for significant innovation in stereoselective and green chemistry. Current methodologies often result in mixtures of (E) and (Z) isomers, necessitating energy-intensive purification processes. Future research will likely focus on catalysts and reaction conditions that can control the stereochemical outcome of the synthesis, providing selective access to either the (E) or (Z) isomer.

Stereoselective Synthesis:

The development of stereoselective methods for the synthesis of polysubstituted alkenes is a burgeoning field of organic chemistry. nih.govnih.gov Strategies applicable to this compound could involve transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches. For instance, the use of chiral ligands in transition metal catalysis has proven effective in controlling the stereochemistry of various alkene syntheses. escholarship.org Similarly, organocatalysis offers a powerful tool for enantioselective and diastereoselective transformations. rsc.org Research into the application of such catalytic systems to the synthesis of trichlorobutenes could lead to highly efficient and selective routes. jlu.edu.cn

Green Synthetic Routes:

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in synthetic design. nih.govresearchgate.nettudublin.ie For this compound, this could involve the use of biocatalysis, where enzymes are employed to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.netucl.ac.uksemanticscholar.org The exploration of enzymes for the halogenation of butene derivatives or the selective dehydrochlorination of tetrachlorobutanes could provide a more sustainable alternative to traditional chemical methods. Additionally, the use of greener solvents and reagents, and the development of catalytic processes that minimize waste generation, are key areas for future investigation. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. thieme-connect.devapourtec.comrsc.org The integration of the synthesis and subsequent reactions of this compound into flow chemistry platforms represents a significant area for future development.

Flow Chemistry:

The synthesis of chlorinated compounds often involves highly reactive and hazardous reagents. thieme-connect.devapourtec.comrsc.org Flow reactors provide a safer environment for such transformations by minimizing the volume of hazardous material at any given time. vapourtec.com The continuous-flow synthesis of this compound could involve the in-situ generation of chlorinating agents, further enhancing the safety and efficiency of the process. rsc.org Moreover, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to improve yield and selectivity. vapourtec.com The application of flow chemistry has been successfully demonstrated for the chlorination of various organic compounds, suggesting its potential for the synthesis of chlorinated butenes. mit.edu

Automated Synthesis Platforms:

The automation of chemical synthesis is revolutionizing the way new molecules are discovered and developed. fu-berlin.desynplechem.comyoutube.comchemistryworld.com Automated platforms can perform multi-step syntheses with high throughput, accelerating the discovery of new reaction pathways and the optimization of reaction conditions. fu-berlin.deyoutube.com The integration of the synthesis of this compound and its subsequent derivatization into an automated platform could enable the rapid generation of a library of related compounds for screening in various applications. synplechem.com These platforms often incorporate artificial intelligence and machine learning algorithms to predict optimal reaction conditions and synthetic routes. youtube.com

Exploration of New Reactivity Modes and Synthetic Transformations

The unique electronic and steric properties of this compound, conferred by the presence of multiple chlorine atoms and a double bond, make it a promising substrate for the exploration of new reactivity modes.

Cycloaddition Reactions:

The electron-deficient nature of the double bond in this compound suggests its potential as a dienophile or dipolarophile in cycloaddition reactions. nih.govlibretexts.orglibretexts.org For example, Diels-Alder reactions with electron-rich dienes could provide access to highly functionalized six-membered rings. libretexts.orgrsc.org Similarly, [3+2] cycloadditions with dipoles such as nitrile oxides or azides could lead to the synthesis of novel five-membered heterocyclic compounds. nih.govcore.ac.uk The regioselectivity and stereoselectivity of these reactions would be of significant interest for synthetic chemists.

Novel Transformations:

The presence of three chlorine atoms offers multiple sites for further functionalization. Research into selective C-Cl bond activation could open up new avenues for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The exploration of radical-mediated transformations could also lead to novel synthetic applications. core.ac.uk The unique combination of functional groups in this compound makes it a versatile platform for the development of new synthetic methodologies.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides a powerful tool for understanding and predicting the reactivity of chemical compounds. rsc.orguss.clresearchgate.netnih.govd-nb.info Advanced theoretical modeling can provide valuable insights into the properties and potential applications of this compound.

Predictive Chemical Design:

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties for this compound, including its electronic structure, molecular orbitals (HOMO and LUMO energies), and reactivity indices. rsc.orguss.clnih.gov This information can be used to predict its behavior in various chemical reactions and to design new synthetic transformations. For example, understanding the charge distribution and the energies of the frontier molecular orbitals can help in predicting the regioselectivity of cycloaddition reactions. nih.gov

Reaction Mechanism Studies:

Theoretical modeling can be employed to elucidate the mechanisms of reactions involving this compound. researchgate.netnih.gov By calculating the energies of transition states and intermediates, it is possible to determine the most likely reaction pathways and to understand the factors that control the stereoselectivity and regioselectivity of a reaction. rsc.orguss.cl This knowledge can then be used to optimize reaction conditions and to design more efficient synthetic routes.

Below is a table of computed properties for (E)-1,1,2-trichlorobut-2-ene. nih.gov

| Property | Value |

| Molecular Weight | 159.44 g/mol |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Exact Mass | 157.945683 Da |

| Monoisotopic Mass | 157.945683 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 89.9 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 1 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Q & A

Q. What are the optimal synthetic pathways for 1,1,2-Trichlorobut-2-ene, and how can contradictory yield data be resolved?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity). For chlorinated alkenes like this compound, gas chromatography (GC) with halogen-specific detectors is recommended for purity assessment. Discrepancies in yields may arise from side reactions (e.g., isomerization or over-chlorination). Replicate experiments under inert atmospheres (e.g., N₂) and use kinetic studies to identify rate-limiting steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, wear nitrile gloves, and avoid skin contact due to potential toxicity. Store at 0–6°C to minimize volatility. Conduct regular air monitoring for chlorinated volatiles using passive samplers or FTIR spectroscopy. Decontaminate spills with activated carbon or specialized absorbents .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : Combine NMR (¹³C and DEPT for chlorine-induced splitting patterns), IR (C-Cl stretching at 550–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation. Computational modeling (e.g., DFT) can predict spectral fingerprints and resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the environmental degradation pathways of this compound in indoor environments?

- Methodological Answer : Study surface-mediated degradation using microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption/desorption kinetics on indoor materials (paint, polymers). Simulate oxidative pathways with ozone or hydroxyl radicals in chamber experiments, analyzing products via GC-MS. Compare degradation rates under varying humidity and UV exposure .

Q. How can statistical methods resolve contradictions in toxicity or reactivity datasets for this compound?